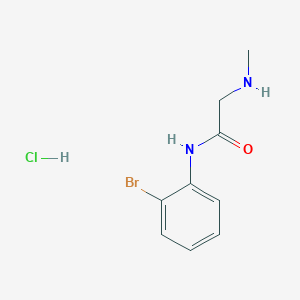

N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride” is a compound that contains a bromophenyl group, a methylamino group, and an acetamide group. The presence of these functional groups suggests that it could have interesting chemical properties and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl group would likely contribute to the compound’s overall polarity and could potentially influence its reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The bromine atom in the bromophenyl group is a good leaving group, which means it could be replaced by other groups in a substitution reaction. The methylamino group could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase the compound’s density and boiling point compared to compounds with similar structures but without the bromine atom .科学研究应用

Synthesis of Modular Fluorescent Dyes

N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride: can be utilized in the synthesis of phenyl boronic acid (PBA) containing BODIPY dyes . These dyes are modular and functional, combining the versatility of BODIPY derivatives with the receptor-like ability of the PBA moiety. They have potential bioanalytical applications, such as tethering the glycan domain of antibodies, which is crucial for various diagnostic and therapeutic purposes.

Development of Bioanalytical Tools

The compound’s ability to merge with BODIPY derivatives makes it an excellent candidate for creating new bioanalytical tools . These tools can be used for measuring the binding to glycan chains of antibodies, which is significant in the development of biosensors and diagnostic assays.

Amide Synthesis Without Coupling Agents

In the field of organic synthesis, N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride can be part of a method to synthesize secondary and tertiary amides without the need for coupling agents . This approach is particularly useful for challenging cases such as N-methyl amino acids and can be applied to the late-stage modifications of long peptides and the iterative synthesis of short, N-methylated peptides.

Peptide Modification

The compound’s unique nature allows for the preparation of tertiary amides via an iminium species that would not be accessible from other carbonyl derivatives . This property is beneficial for the late-stage modification of peptides, which is a critical step in the development of peptide-based drugs.

Functional Group Tolerance in Synthesis

The neutral, zwitterionic nature of the intermediates formed using N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride allows for reactions to be conducted in the presence of unprotected functional groups . This includes acids, alcohols, and thioethers, which broadens the scope of its application in complex organic syntheses.

安全和危害

未来方向

属性

IUPAC Name |

N-(2-bromophenyl)-2-(methylamino)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O.ClH/c1-11-6-9(13)12-8-5-3-2-4-7(8)10;/h2-5,11H,6H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACFLVMJECNIIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=CC=C1Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine](/img/structure/B2782218.png)

![(Z)-5-chloro-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2782220.png)

![2-(benzylsulfanyl)-N~8~,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2782221.png)

![6-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2782223.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2782229.png)

![2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone](/img/structure/B2782230.png)

![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2782232.png)

![N-(2-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2782239.png)